Head-to-Head Thermal Stability of P3HNT:PCBM vs. P3HT:PCBM Photovoltaic Devices (600 h, 150 °C)
When formulated into bulk-heterojunction devices with PCBM, the polymer derived from 3-(hex-5-en-1-yl)thiophene (P3HNT) retained 57% of its initial power conversion efficiency (PCE) after 600 h of thermal annealing at 150 °C, whereas the P3HT:PCBM control retained only 32% [1]. The short-circuit current density (J_SC) of P3HNT devices decreased by 23% (from 7.55 to 5.83 mA cm⁻²) compared to a 53% drop for P3HT (from 8.93 to 4.22 mA cm⁻²) [1]. Optical microscopy confirmed that PCBM aggregation—a primary failure mode—was almost completely suppressed in the cross-linked P3HNT films [1].
| Evidence Dimension | Power conversion efficiency retention after 600 h at 150 °C under N₂ |
|---|---|
| Target Compound Data | P3HNT:PCBM PCE from 3.03% to 1.74% (57% retention); J_SC from 7.55 to 5.83 mA cm⁻² (−23%) |
| Comparator Or Baseline | P3HT:PCBM PCE from 3.11% to 1.00% (32% retention); J_SC from 8.93 to 4.22 mA cm⁻² (−53%) |
| Quantified Difference | PCE retention 1.8× higher; J_SC degradation reduced by 57% (relative) |
| Conditions | Bulk heterojunction devices (polymer:PCBM = 1.0:0.8 wt/wt); post-Al-deposition annealing at 150 °C for 5 min initially; long-term annealing at 150 °C in N₂ glovebox (O₂ <0.2 ppm, H₂O <0.1 ppm); AM1.5 irradiation (100 mW cm⁻²) |
Why This Matters
This establishes that the monomer's vinyl group directly translates into a 1.8× improvement in thermal PCE retention, making it the preferred choice when device longevity under heat is a requirement.
- [1] Miyanishi, S.; Tajima, K.; Hashimoto, K. Morphological Stabilization of Polymer Photovoltaic Cells by Using Cross-Linkable Poly(3-(5-hexenyl)thiophene). Macromolecules 2009, 42 (5), 1610–1618. View Source
